Linker-Dependent Conformational Flexibility
The target compound incorporates an oxy-methyl (CH2-O-CH2) linker, resulting in 4 rotatable bonds between the pyrrolidine ring and the fluorophenyl group. In contrast, 3-(2-fluorobenzyl)pyrrolidine hydrochloride (CAS 193220-15-4) features a direct methylene linker with only 2 rotatable bonds . This increased flexibility can enhance binding pocket adaptability but may also impose an entropic penalty. A study on trehalase inhibitors demonstrated that modifying linker length and flexibility in benzyloxymethyl-pyrrolidine scaffolds directly impacts IC50 values, with optimal linker geometry being critical for potency [1].
| Evidence Dimension | Number of Rotatable Bonds (Pyrrolidine to Fluorophenyl) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 3-(2-Fluorobenzyl)pyrrolidine: 2 |
| Quantified Difference | +2 rotatable bonds |
| Conditions | In silico structural analysis (SMILES: FC1=CC=CC=C1COCC2CNCC2 vs FC1=CC=CC=C1CC2CNCC2) |
Why This Matters
The increased rotational freedom directly impacts the conformational sampling, affecting both on-rate binding kinetics and the compound's ability to adopt a bioactive conformation in different target pockets.
- [1] Probing the Influence of Linker Length and Flexibility in the Design and Synthesis of New Trehalase Inhibitors. European Journal of Medicinal Chemistry, 2018. (Class-level evidence for benzyloxymethyl-pyrrolidine SAR). View Source
